Fmoc-(S)-2-amino-4-phenylbutanal

Description

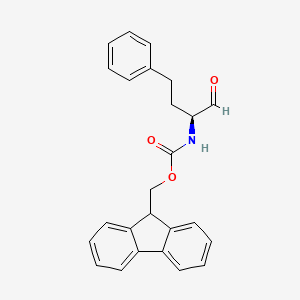

Fmoc-(S)-2-amino-4-phenylbutanal is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative characterized by a phenyl-substituted butanal backbone and an (S)-configuration at the α-carbon. This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality in protection strategies and its compatibility with automated synthesis platforms . The phenyl group in the side chain enhances hydrophobicity, influencing peptide folding and intermolecular interactions, making it valuable in designing bioactive peptides and self-assembling materials .

Properties

Molecular Formula |

C25H23NO3 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-4-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C25H23NO3/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,16,19,24H,14-15,17H2,(H,26,28)/t19-/m0/s1 |

InChI Key |

KJXNBDAXAHXAHV-IBGZPJMESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Diazomethane Route via Arndt-Eistert Homologation

One of the prominent methods involves the Arndt-Eistert homologation starting from N-tert-butyloxycarbonyl-L-phenylalanine (Boc-L-phenylalanine), which can be adapted to Fmoc protection:

- Step 1: Protection of L-phenylalanine amino group with Fmoc-Cl to yield Fmoc-L-phenylalanine.

- Step 2: Activation of the carboxylic acid as a mixed anhydride using ethyl chloroformate.

- Step 3: Reaction with diazomethane to form a diazoketone intermediate.

- Step 4: Treatment with anhydrous HCl to convert the diazoketone to a chloroketone.

- Step 5: Reduction of the chloroketone with sodium borohydride to give chlorohydrin intermediate.

- Step 6: Cyclization under basic conditions to form the epoxy intermediate.

- Step 7: Opening of the epoxide ring and subsequent oxidation to yield the aldehyde.

This method has advantages such as a relatively short synthetic route, high yield, and low raw material cost but requires careful handling of diazomethane due to its toxicity and explosiveness.

| Step | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|

| 1 | Fmoc-Cl, base | Fmoc-L-phenylalanine | Amino protection |

| 2 | Ethyl chloroformate, base | Mixed anhydride | Activation of acid |

| 3 | Diazomethane | Diazoketone intermediate | Arndt-Eistert homologation |

| 4 | Anhydrous HCl | Chloroketone intermediate | Halogenation |

| 5 | NaBH4 | Chlorohydrin intermediate | Reduction |

| 6 | Base (alkali) | Epoxy intermediate | Cyclization |

| 7 | Oxidation (various agents) | Fmoc-(S)-2-amino-4-phenylbutanal | Aldehyde formation |

Sulfoxide Ylide Route and Epoxide Intermediate Synthesis

An alternative patented method synthesizes (2S,3S)-3-(tert-butyloxycarbonylamino)-1,2-epoxy-4-phenylbutane, which can be adapted for Fmoc analogs:

- Formation of an active ester from N-Fmoc-L-phenylalanine and substituted phenol under catalysis.

- Reaction with a sulfoxide ylide reagent and alkali to form a sulfoxide ylide intermediate.

- Halogenation of the sulfoxide ylide intermediate to generate a halogenated ketone.

- Reduction of the halogenated ketone to a halohydrin.

- Cyclization under basic conditions to yield the epoxide.

- Subsequent ring opening and oxidation to the aldehyde.

This method avoids diazomethane, offering safer handling and good stereochemical control.

Protection and Deprotection Strategies

Fmoc protection is typically introduced at the amino group early in the synthesis to prevent side reactions and maintain stereochemical integrity. Fmoc is favored in solid-phase peptide synthesis (SPPS) due to its mild base-labile removal and UV-detectable chromophore.

- The Fmoc group is introduced by reacting the free amine with Fmoc-Cl in the presence of a base such as sodium bicarbonate or triethylamine.

- Deprotection is achieved using piperidine in dimethylformamide (DMF), which selectively removes the Fmoc group without affecting other protecting groups or the aldehyde functionality.

Oxidation to Aldehyde

The conversion of the corresponding alcohol or epoxide intermediates to the aldehyde is a critical step:

- Mild oxidation methods such as Dess-Martin periodinane or Swern oxidation are preferred to avoid over-oxidation or racemization.

- In some cases, selective reduction of halogenated ketones to halohydrins followed by base-induced cyclization and oxidation yields the aldehyde functionality.

Solid-Phase Synthesis Considerations

While this compound is primarily prepared in solution, its incorporation into peptides often involves SPPS:

- Fmoc-amino aldehydes are sensitive and require careful handling to prevent polymerization or side reactions.

- Purification of Fmoc-amino aldehydes prior to peptide coupling improves peptide purity and yield.

- Solid supports such as aminomethyl ChemMatrix resin facilitate the synthesis of complex peptides containing aldehyde functionalities.

Research Findings and Comparative Analysis

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fmoc protection | Fmoc-Cl, base (e.g., NaHCO3) | 0–25 °C | 1–3 h | >90 | Standard amino protection |

| Mixed anhydride formation | Ethyl chloroformate, base | 0 °C | 30 min | Quantitative | Activation for homologation |

| Diazomethane reaction | Diazomethane, ether solvent | 0 °C | 1–2 h | 70–85 | Toxic reagent, careful handling |

| Halogenation | Anhydrous HCl | 0 °C | 1 h | High | Formation of chloroketone |

| Reduction | NaBH4, methanol or ethanol | 0–25 °C | 1 h | High | To chlorohydrin intermediate |

| Cyclization | Alkali (e.g., KOH) | RT | 1–2 h | High | Epoxide formation |

| Oxidation to aldehyde | Dess-Martin periodinane or Swern oxidation | -78 to 0 °C | 1–2 h | High | Mild oxidation preserves stereochemistry |

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-4-phenylbutanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

Reduction: NaBH4, LiAlH4.

Substitution: Piperidine, sodium bicarbonate.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Deprotected amines ready for further reactions

Scientific Research Applications

Fmoc-(S)-2-amino-4-phenylbutanal has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins, particularly in SPPS.

Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.

Medicine: Used in the development of therapeutic peptides and vaccines.

Industry: Employed in the production of biocompatible materials and hydrogels for tissue engineering .

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-4-phenylbutanal primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain. The Fmoc group is removed through a two-step mechanism involving the removal of an acidic proton and subsequent β-elimination, forming a reactive intermediate that is trapped by a secondary amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

Fmoc-(S)-2-amino-4-phenylbutanal exhibits distinct properties compared to its diastereomers and enantiomers. For example:

- Fmoc-(1R,2S)-2a* and Fmoc-(1S,2S)-2a : These diastereomers, derived from reductive amination of pyruvate with l-histidine, show divergent NMR spectra and retention times in chromatographic analyses. Enzymatic products predominantly yield the (1R,2S) configuration, highlighting the stereoselectivity of enzymes like ArODH and mODH-582 .

- Fmoc-(2R,3R)-hydroxyasparagine-OH vs. Fmoc-(2R,3S)-hydroxyasparagine-OH : The stereochemistry at the β-carbon affects self-assembly behavior and enzymatic stability. The (2R,3R) diastereomer forms more stable hydrogels due to optimized hydrogen-bonding networks .

Table 1: Key Differences Between Stereoisomers

Side Chain Modifications

The phenyl group in this compound can be substituted with other functional groups, altering physicochemical and biological properties:

- Fmoc-(S)-2-amino-4-bromobutyric acid (FBB): The bromine substituent increases electrophilicity, enabling nucleophilic substitution reactions in drug conjugation. However, FBB has lower plasma stability compared to phenyl analogs due to faster metabolic degradation .

- Fmoc-(S)-2-amino-4-cyclopropylbutanoic acid: The cyclopropane ring introduces rigidity, improving binding affinity to hydrophobic protein pockets. This analog is used in enzyme inhibition studies .

- Fmoc-(S)-3-amino-4-(3-trifluoromethylphenyl)butyric acid: The trifluoromethyl group enhances metabolic stability and bioavailability, making it superior in drug delivery systems .

Table 2: Side Chain Impact on Properties

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Fmoc-(S)-2-amino-4-phenylbutanal in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Resin Selection : Use pre-loaded Wang or Rink amide resins to anchor the C-terminus during SPPS .

- Coupling Conditions : Activate this compound with coupling agents like HBTU/HOBt or DIC/Oxyma in DMF (1:1 molar ratio) for 1–2 hours at room temperature .

- Fmoc Deprotection : Employ 20% piperidine in DMF (2 × 5 min) or alternative mild methods (e.g., ionic liquid-mediated deprotection at room temperature for 30 min) to minimize side reactions .

- Cleavage and Purification : Use TFA-based cleavage cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) for 2–4 hours, followed by precipitation in cold ether. Purify via reverse-phase HPLC (C18 column, 5–95% acetonitrile/water gradient) .

- Validation : Confirm purity (>95%) by analytical HPLC and mass spectrometry (ESI-MS or MALDI-TOF) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra (in DMSO-d6 or CDCl3) to verify stereochemistry and absence of impurities. Key signals include Fmoc aromatic protons (7.2–7.8 ppm) and α-proton resonance (~4.2 ppm) .

- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (80:20) to confirm enantiomeric purity (>99% ee) .

- Mass Spectrometry : Compare observed molecular ion peaks ([M+H]) with theoretical values (e.g., m/z 423.5 for C24H25NO4) .

- Melting Point : Confirm consistency with literature values (e.g., 170–190°C) using differential scanning calorimetry (DSC) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .

- Moisture Control : Use desiccants (e.g., silica gel) and purge vials with argon to avoid hydrolysis of the Fmoc group .

- Solubility Considerations : Prepare stock solutions in DMSO or DMF (10–50 mM) and aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve diastereomer formation during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Chromatography : Separate diastereomers using a Daicel® Chiralcel OD-H column with ethanol/heptane (30:70) at 1 mL/min .

- Crystallization Optimization : Recrystallize from ethyl acetate/hexane mixtures (1:3) to isolate the desired (S)-enantiomer .

- Kinetic Control : Adjust reaction pH (e.g., pH 8.5–9.0) and temperature (0–4°C) during coupling to favor stereoselective formation .

Q. What strategies are effective for incorporating this compound into non-canonical peptide architectures (e.g., β-peptides or hydrogels)?

- Methodological Answer :

- β-Peptide Synthesis : Use this compound in SPPS with β-amino acids, employing DIC/HOAt activation and extended coupling times (3–4 hours) .

- Hydrogel Design : Co-assemble with Fmoc-modified aromatic residues (e.g., Fmoc-F or Fmoc-Y) at pH 7.4 to form β-sheet-rich fibrils. Monitor self-assembly via TEM and Thioflavin T fluorescence .

- Functionalization : Introduce fluorophores (e.g., FITC) or biotin tags via orthogonal protection (e.g., Alloc or ivDde groups) .

Q. How can contradictory spectroscopic data (e.g., XRD vs. NMR) be reconciled when studying this compound-based materials?

- Methodological Answer :

- Multi-Technique Validation : Compare single-crystal XRD data with fiber diffraction patterns to distinguish crystalline vs. gel-phase packing .

- Dynamic NMR Studies : Conduct variable-temperature NMR to probe conformational flexibility in solution .

- Computational Modeling : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to correlate experimental data with predicted supramolecular arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.